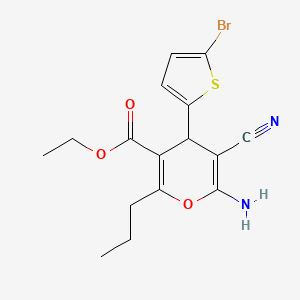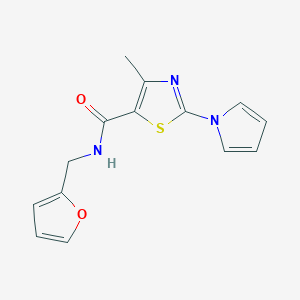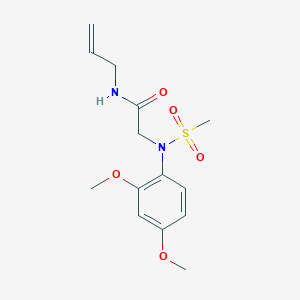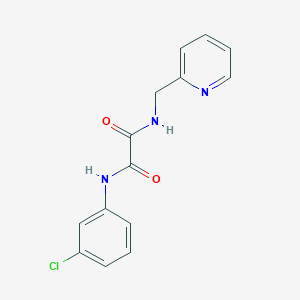
ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In materials science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In organic synthesis, this compound has been used as a versatile starting material for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By inhibiting this pathway, this compound can induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce tumor size in animal models. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate in lab experiments is its versatility as a starting material for the synthesis of various heterocyclic compounds. Additionally, this compound has been shown to exhibit potent anticancer activity, making it a promising candidate for further study in cancer research. One limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Direcciones Futuras
For research on ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate include further studies on its anticancer activity and mechanism of action, as well as exploration of its potential applications in other fields such as materials science and organic synthesis. Additionally, research could focus on developing more efficient and accessible synthesis methods for this compound, as well as exploring its potential as a therapeutic agent for other diseases beyond cancer.
Métodos De Síntesis
The synthesis of ethyl 6-amino-4-(5-bromo-2-thienyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves the reaction of 5-bromo-2-thiophenecarboxaldehyde, malononitrile, and ethyl 2-bromo-2-methylpropionate in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with 1,3-diaminopropane to yield the final product.
Propiedades
IUPAC Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-5-10-14(16(20)21-4-2)13(9(8-18)15(19)22-10)11-6-7-12(17)23-11/h6-7,13H,3-5,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQZSPPKBGMWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)

![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)


![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)